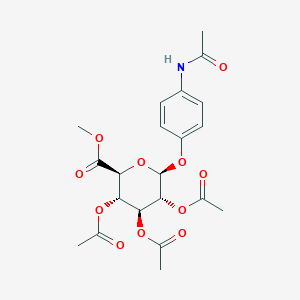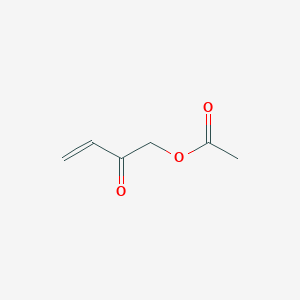
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Übersicht
Beschreibung
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a product used for proteomics research . It is also known as an α-galactosidase substrate .
Molecular Structure Analysis
The empirical formula of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is C26H23NO10 . The molecular weight is 301.25 .
Physical And Chemical Properties Analysis
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a powder that is soluble in methanol (100 mg/mL, clear to very slightly hazy) .
Wissenschaftliche Forschungsanwendungen
Enzyme Kinetics Studies
This compound is valuable for studying enzyme kinetics . It is often used as a substrate to determine α-galactosidase activity . The reaction of the enzyme with this compound can be easily monitored, making it a useful tool in enzyme kinetics studies.
Drug Development Research
The compound is frequently utilized in research related to drug development . Particularly, it is used in research targeting galactose-related disorders . The compound’s interactions with various enzymes and proteins can provide valuable insights into the development of new drugs.
Diagnostic Tools in Clinical Microbiology
Synthetic glycosides like this compound, with chromogenic or fluorogenic groups, are often used as substrates for testing hydrolytic enzymes . This makes them effective diagnostic tools in clinical microbiology .
Chemo-Enzymatic Production
A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to study protein function and interactions .
Biocatalyst Stability Studies
The compound has been used in studies investigating the storage and operational stability of biocatalysts . In one study, a biocatalyst retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .
Mode of Action
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside acts as a substrate for the enzyme β-galactosidase . When this compound is introduced into a system containing β-galactosidase, the enzyme cleaves it, resulting in the release of 4-nitrophenol .
Biochemical Pathways
The compound is involved in the galactose metabolism pathway . When cleaved by β-galactosidase, it helps in the breakdown of galactose, thereby playing a role in energy production and other metabolic processes .
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The cleavage of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside by β-galactosidase results in the release of 4-nitrophenol . This reaction is often used in research settings to measure the activity of β-galactosidase .
Action Environment
The action of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is influenced by environmental factors such as pH and temperature, which can affect the activity of β-galactosidase . Additionally, the presence of other molecules can also impact the efficacy and stability of this compound .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGKZRJMUOBTP-AALNHBIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564591 | |
| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside | |
CAS RN |
135216-30-7 | |
| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)



